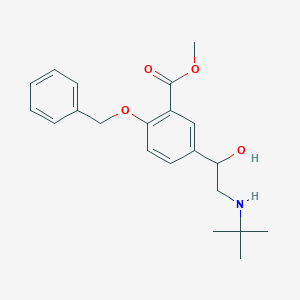

Benzyl albuterol methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO4/c1-21(2,3)22-13-18(23)16-10-11-19(17(12-16)20(24)25-4)26-14-15-8-6-5-7-9-15/h5-12,18,22-23H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKHEBAZHSBZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301133952 | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174607-70-6 | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174607-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301133952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Benzyl Albuterol Methyl Ester: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathway for benzyl albuterol methyl ester, a key intermediate in the production of albuterol (also known as salbutamol). We will delve into the strategic considerations behind the selection of protecting groups and the specific reaction conditions that ensure high yield and purity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical synthesis.

Introduction: The Significance of this compound

Albuterol is a selective β2-adrenergic receptor agonist widely used in the treatment of asthma and other chronic obstructive pulmonary diseases.[1][2] Its therapeutic efficacy is primarily attributed to the (R)-enantiomer, which is significantly more potent than the (S)-enantiomer.[1] The synthesis of enantiomerically pure albuterol often involves the resolution of a racemic mixture or an asymmetric synthesis. A common strategy in these synthetic routes is the use of protecting groups to prevent unwanted side reactions involving the phenol and secondary alcohol functionalities of the albuterol molecule.

This compound serves as a crucial, protected intermediate in several documented syntheses of albuterol.[3][4] The benzyl group protects the phenolic hydroxyl, while the methyl ester protects the carboxylic acid that is a precursor to the primary alcohol at the 3-position of the phenyl ring. This dual protection allows for specific modifications to other parts of the molecule without interference from these reactive functional groups. The use of a benzyl ether as a protecting group for phenols is a well-established technique in organic synthesis, typically involving reaction with a benzyl halide in the presence of a base.[5]

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity. The general strategy involves the protection of the phenolic hydroxyl group as a benzyl ether and the esterification of a carboxylic acid precursor to the hydroxymethyl group. This protected intermediate can then be carried forward through subsequent steps, such as the introduction of the amino alcohol side chain and eventual deprotection to yield the final albuterol product.

The pathway can be visualized as a sequence of key transformations, each with its own set of challenges and optimization parameters.

Sources

An In-depth Technical Guide to the Structure Elucidation of Benzyl Albuterol Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive identification and structural confirmation of pharmaceutical compounds are cornerstones of drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded workflow for the structure elucidation of benzyl albuterol methyl ester, a key intermediate in the synthesis of salbutamol (albuterol).[1][2] Moving beyond a mere recitation of techniques, this document delves into the strategic application and interpretation of modern analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each section is designed to provide not only the "how" but also the "why," reflecting the decision-making process of an experienced analytical scientist. Detailed protocols, data interpretation guidance, and visual aids are included to empower researchers in their own structural elucidation challenges.

Introduction: The Analytical Imperative

This compound, with the chemical formula C₂₁H₂₇NO₄, is a critical precursor in several synthetic routes to salbutamol, a widely used β₂-adrenergic agonist for the treatment of asthma and other respiratory conditions.[3][4] Its precise chemical structure dictates the stereochemistry and purity of the final active pharmaceutical ingredient (API). Therefore, rigorous structural verification is not merely an academic exercise but a critical quality control parameter. This guide presents a logical, multi-technique approach to unambiguously determine its constitution and connectivity.

Foundational Analysis: Confirming the Molecular Blueprint

The first step in any structure elucidation is to confirm the molecular formula and identify the primary functional groups present. This foundational data provides the constraints within which the detailed structural puzzle will be solved.

Elemental Composition via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While low-resolution mass spectrometry provides the nominal mass, it is often insufficient to distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).[5] High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of a molecular ion, typically with an accuracy of less than 5 ppm, which allows for the confident assignment of a unique elemental composition.[5][6][7]

Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~1 mg/mL.

-

Instrumentation: Utilize an HRMS instrument such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.[5]

-

Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, as the secondary amine in the molecule is readily protonated.

-

Calibration: Ensure the instrument is calibrated using a known standard to achieve high mass accuracy.[8]

-

Data Acquisition: Acquire the full scan mass spectrum.

-

Data Analysis: Identify the protonated molecular ion [M+H]⁺ and use the instrument's software to calculate the elemental composition based on the highly accurate mass measurement.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₂₁H₂₇NO₄ |

| Exact Mass | 357.1940 |

| Molecular Weight | 357.44 g/mol [3] |

| Observed [M+H]⁺ | ~358.2013 |

Functional Group Identification with Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The carbonyl (C=O) group of the ester and the N-H and O-H groups of the amino alcohol moiety will produce strong, characteristic absorption bands.[9] The presence of both saturated and aromatic C-H bonds will also be evident.

Trustworthiness: The combination of a sharp, intense carbonyl peak with the characteristic bands for hydroxyl and amine groups provides a self-validating spectral signature for the core functionalities of this compound.[10][11]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean ATR crystal.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3350-3310 | Secondary Amine (N-H) | Stretch[12] |

| ~3300 (broad) | Alcohol (O-H) | Stretch[10] |

| ~3030 | Aromatic C-H | Stretch |

| ~2960 | Aliphatic C-H | Stretch |

| ~1715 | Ester (C=O) | Stretch[11][13] |

| ~1610, ~1495 | Aromatic C=C | Stretch |

| ~1250 | Aromatic C-N | Stretch[12] |

| ~1200, ~1100 | Ester (C-O) | Stretch[11] |

Unraveling the Molecular Skeleton: 1D and 2D NMR Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.[14][15][16] A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and establishes the bonding framework.

Expertise & Experience: The choice of NMR experiments is strategic. A ¹H NMR spectrum provides the initial overview of proton environments. A ¹³C NMR spectrum reveals the number of unique carbon atoms. 2D experiments like COSY, HSQC, and HMBC are then used to piece together the molecular fragments.[17][18]

Initial Mapping: ¹H and ¹³C NMR

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This will require a longer acquisition time than the proton spectrum.

Building the Framework: 2D NMR Correlation

Trustworthiness: The synergistic use of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations. For instance, a COSY correlation between two protons should be supported by an HMBC correlation from one of the protons to the carbon attached to the other proton.

Workflow Diagram: NMR Structure Elucidation

Caption: Integrated workflow for NMR-based structure elucidation.

Protocol: 2D NMR Acquisition

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[19] This is crucial for identifying adjacent protons in aliphatic chains and on aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (¹JCH).[20] It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).[21] This is the key experiment for connecting the molecular fragments identified by COSY and HSQC.

Data Presentation: Predicted ¹H and ¹³C NMR Assignments

(Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, m=multiplet)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from H to C) |

| tert-Butyl (CH₃) | ~1.1 (s, 9H) | ~29 | C(tert-Butyl), N-CH |

| N-CH₂ | ~2.8 (m, 2H) | ~50 | C(tert-Butyl), CH-OH |

| CH-OH | ~4.8 (m, 1H) | ~70 | Aromatic C's, N-CH₂ |

| O-CH₃ | ~3.9 (s, 3H) | ~52 | C=O |

| Benzyl O-CH₂ | ~5.1 (s, 2H) | ~71 | Benzyl Aromatic C's, Aromatic C-O |

| Benzyl Aromatic | ~7.3-7.5 (m, 5H) | ~127-137 | Benzyl O-CH₂ |

| Albuterol Aromatic | ~7.0-7.6 (m, 3H) | ~115-160 | CH-OH, Benzyl O-CH₂ |

| C=O | - | ~166 | O-CH₃ |

Ancillary Techniques for Confirmation

While NMR and MS provide the core structural information, other techniques can offer valuable confirmatory data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy is useful for confirming the presence of chromophores, particularly conjugated systems like aromatic rings.[22][23] The presence of two aromatic rings in the structure will result in characteristic absorption bands.[24][25]

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Blank: Use the pure solvent as a blank.

-

Scan: Acquire the spectrum, typically from 200-400 nm.

Expected Data: Intense absorption bands are expected around 205 nm and a less intense, broader absorption in the 255-275 nm range, which is indicative of the phenyl and substituted phenyl rings.[22][24]

Integrated Structure Elucidation Strategy

A robust structure elucidation is not a linear process but an iterative one, where data from each technique informs the interpretation of the others.

Logical Workflow Diagram

Caption: A multi-technique strategy for structural confirmation.

Trustworthiness: This integrated approach ensures that the proposed structure is consistent with all acquired experimental data. Any inconsistencies would trigger further investigation, such as considering alternative isomers or identifying potential impurities. For example, if the molecular weight from HRMS is correct, but the IR spectrum lacks a carbonyl peak, it would immediately indicate a flaw in the synthesis or a misidentification of the product. This self-correcting loop is the hallmark of a rigorous scientific investigation.

Conclusion

The structure elucidation of this compound is a prime example of the modern analytical workflow in pharmaceutical development. By strategically combining the definitive elemental composition from HRMS, the functional group snapshot from IR, and the detailed connectivity map from a suite of 1D and 2D NMR experiments, an unambiguous structural assignment can be achieved. This guide provides the technical framework and expert rationale necessary for researchers to approach such challenges with confidence, ensuring the integrity and quality of crucial pharmaceutical intermediates.

References

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). US6995286B2 - Process for preparing isomers of salbutamol.

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

-

TMP Chem. (2021, April 17). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

- Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.

-

ResolveMass Laboratories Inc. (2025, December 15). High Resolution Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Theoretical NMR correlations based Structure Discussion. Retrieved from [Link]

- Moffett, S., et al. (2001). Mass spectrometric analysis of agonist effects on posttranslational modifications of the beta-2 adrenoceptor in mammalian cells. Journal of Pharmacology and Experimental Therapeutics, 297(2), 658-666.

-

Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Kim, C., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Archives of Pharmacal Research, 43(11), 1115-1129.

-

National Institutes of Health. (2022, July 20). Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. Retrieved from [Link]

-

Agilent Technologies. (2011, August 17). Determination of β2-Agonists in Pork with SPE Cleanup and LC-MS/MS Detection. Retrieved from [Link]

-

University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

OC CHEM LECTURES. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Atmospheric Environment. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

-

Food Research. (2024, August 7). Simultaneous determination of β-agonists in pork samples using liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

-

University of California, Riverside. (n.d.). HRMS. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2024, July 19). (PDF) Qualitative and quantitative analysis of beta-2 agonists in urine samples by ultra high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-849.

-

ResearchGate. (n.d.). (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. Retrieved from [Link]

-

Google Patents. (2006, February 7). (19) United States (12) Reissued Patent. Retrieved from [Link]

-

TMP Chem. (2016, November 11). Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. Retrieved from [Link]

-

Journal of Mass Spectrometry. (1996, January). Determination of beta 2-agonists in hair by gas chromatography/mass spectrometry. Retrieved from [Link]

-

Science.gov. (n.d.). nmr hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

-

Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2000). NMR spectroscopy in pharmacy. Retrieved from [Link]

-

LOC Chemistry. (2020, July 4). Organic Chemistry - Structure Elucidation [Video]. YouTube. Retrieved from [Link]

-

Master Organic Chemistry. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. Retrieved from [Link]

-

University of Bristol. (n.d.). 2. Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1997, July 28). 73045 Albuterol Inhalation Bioequivalence Review Part 1. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.

-

National Institutes of Health. (2024, January 30). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. Retrieved from [Link]

Sources

- 1. US6995286B2 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 2. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. synthesis [ch.ic.ac.uk]

- 5. resolvemass.ca [resolvemass.ca]

- 6. researchgate.net [researchgate.net]

- 7. bioanalysis-zone.com [bioanalysis-zone.com]

- 8. HRMS | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. jchps.com [jchps.com]

- 17. researchgate.net [researchgate.net]

- 18. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 20. m.youtube.com [m.youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. repository.up.ac.za [repository.up.ac.za]

- 25. youtube.com [youtube.com]

An In-depth Technical Guide to Benzyl Albuterol Methyl Ester (CAS: 174607-70-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Benzyl Albuterol Methyl Ester, a key intermediate and process-related impurity in the synthesis of the widely used bronchodilator, Salbutamol (Albuterol). As a Senior Application Scientist, this document synthesizes chemical data, synthetic methodologies, and analytical strategies to offer a practical resource for professionals in pharmaceutical development and quality control.

Core Identity and Physicochemical Characteristics

This compound, with the CAS number 174607-70-6, is a crucial molecule in the manufacturing of Salbutamol.[1] Its chemical structure is characterized by the presence of a benzyl protecting group on the phenolic oxygen and a methyl ester at the carboxylic acid position of the Salbutamol backbone. This derivative plays a significant role in synthetic strategies aimed at achieving high purity and specific stereoisomers of the final active pharmaceutical ingredient (API).

The systematic IUPAC names for this compound are Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate and Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174607-70-6 | [1][2] |

| Molecular Formula | C21H27NO4 | [1] |

| Molecular Weight | 357.50 g/mol | |

| Predicted Boiling Point | 506.8±50.0 °C | [3] |

| Predicted Density | 1.124±0.06 g/cm³ | [3] |

| Predicted pKa | 13.84±0.20 | [3] |

| Stereochemistry | Racemic | [2] |

Role in Synthesis and Stereoselective Resolutions

This compound is not just an impurity but a strategic intermediate in the synthesis of enantiomerically pure Salbutamol.[4][5] Salbutamol is a chiral molecule, and its therapeutic activity resides primarily in the (R)-enantiomer (Levalbuterol). The (S)-enantiomer is reported to have negligible therapeutic activity and may be associated with adverse effects.[6] Consequently, synthetic routes that can selectively produce the (R)-enantiomer are highly valuable.

This intermediate is particularly useful in processes involving the resolution of racemic mixtures.[4][5] The presence of the ester and benzyl groups allows for the formation of diastereomeric salts with chiral acids, such as L-tartaric acid. This enables the separation of the desired (R)-enantiomer from the (S)-enantiomer.

Synthetic Pathway and Resolution Workflow

The synthesis of enantiomerically pure Salbutamol often involves the resolution of the racemic this compound. A representative workflow is outlined below.

Caption: Synthetic workflow for obtaining (R)-Salbutamol via resolution of this compound.

Experimental Protocol: Resolution and Subsequent Reduction

The following protocol is a synthesized representation based on established patent literature.[4][5]

Step 1: Resolution of Racemic this compound

-

Suspend racemic this compound (100 g, 0.28 mole) in methanol (600 ml) and heat to reflux.

-

Prepare a solution of L-tartaric acid (50 g, 0.33 mole) in methanol (150 ml).

-

Introduce the L-tartaric acid solution to the refluxing ester solution over approximately 30 minutes.

-

Chill the resulting clear solution to 0-5°C to induce crystallization of the (R)-ester-L-tartrate salt.

-

Filter the crystals and recrystallize from ethanol to enhance diastereomeric purity.

-

Dissolve the purified salt in water and neutralize to liberate the free (R)-ester.

Step 2: Reduction to (R)-4-Benzyl Albuterol

-

Suspend the purified (R)-Benzyl Albuterol Methyl Ester (35.8 g, 0.1 mole) in dry tetrahydrofuran (THF) (250 ml) and cool to 0-5°C.

-

Slowly add Lithium Aluminium Hydride (LiAlH4) (4 g, 0.105 mole) to the suspension.

-

Stir the reaction mixture for approximately 3 hours at 0-5°C.

-

Quench the reaction by carefully adding a 15% aqueous sodium sulfate solution.

-

Filter the resulting precipitate and concentrate the filtrate to obtain (R)-4-Benzyl Albuterol.

The subsequent step involves the debenzylation of (R)-4-Benzyl Albuterol, typically through catalytic hydrogenation, to yield the final (R)-Salbutamol.[4][7]

Analytical Characterization and Quality Control

As a known impurity, the accurate detection and quantification of this compound are critical for ensuring the quality and safety of Salbutamol. The European Pharmacopoeia and other regulatory bodies set strict limits for impurities in APIs.[8]

High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (HPLC-MS/MS), is the primary analytical technique for the separation and quantification of Salbutamol and its related substances.[9][10]

Analytical Workflow

A typical analytical workflow for the quality control of Salbutamol, including the analysis of this compound, is depicted below.

Caption: A generalized workflow for the analysis of this compound in a Salbutamol sample.

Step-by-Step HPLC Methodology (Hypothetical)

This protocol is a representative method for the analysis of Salbutamol and its impurities.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.

-

Sample Preparation: Dissolve the Salbutamol API sample in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 3.5).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 276 nm or MS/MS with electrospray ionization (ESI) in positive mode.

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the concentration in the sample using the calibration curve.

Biological Relevance and Toxicological Considerations

While there is no specific data on the biological activity of this compound, its structural similarity to Salbutamol warrants consideration. The presence of the benzyl and methyl ester groups significantly alters the molecule's polarity and steric bulk compared to the parent drug. These modifications would likely reduce or eliminate its affinity for the beta-2 adrenergic receptor, the pharmacological target of Salbutamol.[6]

However, the primary concern for drug development professionals is its status as an impurity. Regulatory guidelines necessitate the identification and characterization of any impurity present at levels above a certain threshold (typically >0.1%).[8] The toxicological profile of such impurities must be assessed to ensure patient safety. Therefore, the availability of pure this compound as a reference standard is essential for method validation, stability studies, and routine quality control of Salbutamol.[1]

Conclusion

This compound is a multifaceted compound of significant interest in the pharmaceutical industry. It serves as a critical intermediate in the stereoselective synthesis of Levalbuterol and is also a process-related impurity that must be carefully monitored in the production of Salbutamol. A thorough understanding of its synthesis, resolution, and analytical characterization is paramount for ensuring the quality, efficacy, and safety of the final drug product. This guide provides a foundational resource for scientists and researchers engaged in the development and manufacturing of Salbutamol.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2083, Salbutamol. Retrieved from [Link]

-

Agarwal, D., et al. (n.d.). Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. CORE. Retrieved from [Link]

-

University of Bristol. (n.d.). Asymmetric synthesis of R-salbutamol. Retrieved from [Link]

-

SynZeal. (n.d.). Salbutamol Impurities. Retrieved from [Link]

- Google Patents. (n.d.). US6995286B2 - Process for preparing isomers of salbutamol.

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). EP1349828B1 - Process for preparing isomers of salbutamol.

- Google Patents. (n.d.). CN110963929A - Preparation method of salbutamol hydrochloride suitable for industrial production.

-

Chinese Pharmaceutical Journal. (2023, April 10). Synthesis of the Related Substances of Salbutamol Sulfate. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

-

Google Patents. (2006, February 7). (19) United States (12) Reissued Patent. Retrieved from [Link]

-

Redalyc. (2022, January 18). Antibacterial activity and phenolic profile of the methanolic extract from the aerial parts of Hyptis suaveolens (Lamiaceae). Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2023, October 21). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Retrieved from [Link]

-

PubMed. (n.d.). LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91122, N-Benzyl albuterol. Retrieved from [Link]

-

Allmpus. (n.d.). Salbutamol EP Impurity M / Salbutamol BP Impurity M. Retrieved from [Link]

Sources

- 1. Salbutamol Impurities | SynZeal [synzeal.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound | 174607-70-6 [chemicalbook.com]

- 4. US6995286B2 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 5. EP1349828B1 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 6. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular weight of benzyl albuterol methyl ester

An In-Depth Technical Guide to the Molecular Weight of Benzyl Albuterol Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of this compound, a derivative of the well-known bronchodilator, albuterol. The primary focus of this document is the determination and verification of the compound's molecular weight through both theoretical calculation and modern analytical techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It offers a detailed exploration of the compound's structure, its theoretical molecular properties, and the experimental workflows for its characterization. The methodologies discussed herein, particularly mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, are presented with the Senior Application Scientist's perspective, emphasizing not just the procedural steps but the underlying scientific rationale.

Introduction to this compound

This compound is a specific derivative of albuterol (salbutamol), a beta2-adrenergic agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The parent compound, albuterol, has the chemical formula C13H21NO3[1]. The derivative , this compound, is chemically identified as Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate. This nomenclature indicates the addition of a benzyl group and a methyl ester to the core albuterol structure. Such modifications are often explored during drug development to alter pharmacokinetic properties, such as stability, bioavailability, or duration of action.

Given its status as a specific and potentially novel derivative, precise characterization of its fundamental properties, starting with its molecular weight, is paramount for any research or development activities. This guide will first establish the theoretical molecular weight from its confirmed chemical structure and then detail the empirical methods for its verification.

Chemical Structure and Theoretical Molecular Weight

The definitive identification of this compound is crucial for an accurate calculation of its molecular weight. Based on available chemical data, the compound is registered under CAS number 174607-70-6[3].

Confirmed Chemical Structure

The systematic IUPAC name for this compound is Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate. This name corresponds to the following molecular structure:

Caption: Chemical structure of this compound.

Molecular Formula and Weight Calculation

From the confirmed structure, the molecular formula is determined to be C21H27NO4 [4]. The theoretical molecular weight can be calculated by summing the atomic weights of all atoms in the formula.

| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 21 | 12.011 | 252.231 |

| Hydrogen (H) | 27 | 1.008 | 27.216 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 4 | 15.999 | 63.996 |

| Total | 357.45 g/mol |

Note: Slight variations in molecular weight may be observed depending on the source due to differences in isotopic abundance considerations. For instance, a value of 357.50 g/mol is also reported. For high-resolution mass spectrometry, the monoisotopic mass is used.

Experimental Determination of Molecular Weight

While theoretical calculations provide a precise expected value, experimental verification is a cornerstone of chemical analysis. Mass spectrometry is the definitive technique for determining the molecular weight of a compound[5][6]. Nuclear Magnetic Resonance (NMR) spectroscopy, while not directly measuring molecular weight, is indispensable for confirming the structure from which the molecular weight is derived[7][8].

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules[6]. For a singly charged molecular ion, the m/z value directly corresponds to the molecular weight.

3.1.1. Rationale for Technique Selection

High-Resolution Mass Spectrometry (HRMS) is the preferred method for this application. Unlike nominal mass instruments, HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, thereby lending a high degree of confidence to the structural assignment[9].

3.1.2. Experimental Protocol: HRMS Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that typically yields the intact molecular ion.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Data Acquisition: The instrument is calibrated using a known standard, and the mass spectrum of the sample is acquired in positive ion mode. The protonated molecule [M+H]+ is expected to be the most abundant ion.

3.1.3. Expected Data

The primary ion of interest would be the protonated molecule, [C21H27NO4 + H]+.

| Ion | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [M+H]+ | 358.2013 | 358.2013 |

| [M+Na]+ | 380.1832 | 380.1832 |

The observation of an ion with an m/z value matching the calculated monoisotopic mass to within a few parts per million (ppm) provides strong evidence for the molecular formula C21H27NO4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule, allowing for the elucidation and confirmation of its structure[7][8][10]. Both ¹H and ¹³C NMR would be essential for the structural confirmation of this compound.

3.2.1. Rationale for Structural Confirmation

By analyzing the chemical shifts, integration, and coupling patterns in the NMR spectra, it is possible to piece together the molecular structure. This confirmed structure then validates the molecular formula and, by extension, the calculated molecular weight.

3.2.2. Experimental Protocol: NMR Analysis

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY and HSQC) spectra are acquired on a high-field NMR spectrometer.

-

Spectral Interpretation: The resulting spectra are analyzed to assign signals to specific atoms within the proposed structure.

3.2.3. Expected ¹H NMR Data (Simulated)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3-7.5 | m | 5H | Aromatic protons (benzyl group) |

| ~7.0-7.2 | m | 3H | Aromatic protons (albuterol core) |

| ~5.1 | s | 2H | -O-CH2-Ph |

| ~4.8 | dd | 1H | -CH(OH)- |

| ~3.9 | s | 3H | -COOCH3 |

| ~2.8-3.0 | m | 2H | -CH2-N- |

| ~1.1 | s | 9H | -C(CH3)3 |

Workflow and Data Integration

The robust characterization of a compound like this compound relies on the logical integration of data from multiple analytical techniques. The workflow diagram below illustrates this process.

Caption: Experimental workflow for molecular weight determination.

Conclusion

The molecular weight of this compound (Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate) has been established through theoretical calculation based on its known chemical structure and molecular formula, C21H27NO4. The calculated molecular weight is approximately 357.45 g/mol . This guide has detailed the authoritative experimental methodologies, namely High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, that are essential for the empirical confirmation of this value and the underlying molecular structure. The integration of these techniques provides a self-validating system for the unambiguous characterization of this and other novel chemical entities, a critical step in any drug development or chemical research endeavor.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2083, Salbutamol." PubChem, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 91122, N-Benzyl albuterol." PubChem, [Link].

-

Global Substance Registration System. "this compound." GSRS, [Link].

-

ZefSci. "Choosing the Right Mass Spectrometry for Small Molecules." ZefSci, [Link].

- Google Patents. "CN1927813A - Synthesis method of levorotatory albuterol hydrochloride.

-

Journal of Chemical and Pharmaceutical Sciences. "1HNMR spectrometry in structural elucidation of organic compounds." JOCAPS, [Link].

-

Wikipedia. "Salbutamol." Wikipedia, [Link].

-

Chemistry LibreTexts. "13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy." Chemistry LibreTexts, [Link].

-

Dr. B. B. Hegde First Grade College, Kundapura. "Structure Elucidation By NMR In Organic Chemistry: A Practical Guide." BBHegde College, [Link].

-

Chemistry LibreTexts. "12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments." Chemistry LibreTexts, [Link].

- Google Patents. "CN1413976A - New process for preparing levo-albuterol.

-

Broad Institute. "What is Mass Spectrometry?" Broad Institute, [Link].

-

U.S. Food and Drug Administration. "Albuterol Sulfate Inhalation Solution." FDA, [Link].

-

AIChE. "(422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination." AIChE, [Link].

-

Wesleyan University. "NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385." Wesleyan University, [Link].

-

The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules." RSC, [Link].

-

AIChE. "(422c) Complete Synthesis for Albuterol Sulfate in Flow: Development of a Continuous Process for SN2 Amination." AIChE, [Link].

-

YouTube. "Structure Elucidation of Organic Compounds." YouTube, [Link].

Sources

- 1. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Salbutamol - Wikipedia [en.wikipedia.org]

- 3. This compound | 174607-70-6 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 7. jchps.com [jchps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. rsc.org [rsc.org]

- 10. bbhegdecollege.com [bbhegdecollege.com]

A Guide to the Retrosynthetic Analysis of Benzyl Albuterol Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the retrosynthetic analysis of benzyl albuterol methyl ester, a protected form of the well-known bronchodilator, salbutamol (albuterol). This document is structured to offer not just a series of steps, but a logical framework for the strategic disassembly of the target molecule, grounded in established principles of organic synthesis. The insights provided herein are curated for professionals in the fields of medicinal chemistry and drug development.

Introduction: The Strategic Importance of Protected Intermediates

Salbutamol is a selective β2-adrenergic receptor agonist widely used in the management of asthma and other respiratory conditions.[1] Its synthesis has been a subject of extensive research, leading to various established routes.[2][3] The use of protecting groups is a cornerstone of modern organic synthesis, allowing for the selective transformation of multifunctional molecules. This compound represents a key intermediate where the phenolic hydroxyl and the carboxylic acid (if the synthesis starts from a corresponding acid) are masked as a benzyl ether and a methyl ester, respectively. This protection strategy is crucial for preventing unwanted side reactions during the introduction of the amino alcohol side chain.

This guide will dissect the structure of this compound to reveal plausible synthetic pathways, starting from commercially available precursors. We will explore the key bond disconnections and the chemical logic that underpins a viable synthetic strategy.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound begins with the target molecule and works backward by disconnecting key bonds to identify simpler, more readily available starting materials.

Target Molecule: this compound (Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate)

Chemical Structure:

(A simplified representation where 'Ar' is the substituted benzene ring)

Disconnection 1: The C-N Bond and the Chiral Center

The most logical first disconnection is the bond between the nitrogen and the chiral carbon bearing the hydroxyl group. This disconnection simplifies the complex amino alcohol moiety. This leads to two precursor fragments: tert-butylamine and an α-haloketone or an epoxide. A more common and efficient approach in industrial synthesis involves the disconnection of the C-N bond via reductive amination of an α-aminoketone, or the opening of an epoxide with tert-butylamine. For this analysis, we will focus on the reductive amination pathway, which is a widely used and reliable transformation.

This leads us to the key intermediate: Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate . The existence of this compound as a commercially available hydrochloride salt strongly supports this disconnection strategy.[4]

Disconnection 2: The α-Amino Ketone

The α-aminoketone can be further simplified. A common method for the synthesis of α-aminoketones is the reaction of an α-haloketone with an amine.[3] This leads to the disconnection of the C-N bond, generating tert-butylamine and an α-bromoketone.

This reveals the precursor: Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate .

Disconnection 3: The Acetyl Group

The bromoacetyl group can be introduced onto the aromatic ring via a Friedel-Crafts acylation reaction. Disconnecting the bond between the aromatic ring and the acetyl group's carbonyl carbon leads to a simpler aromatic precursor and bromoacetyl chloride or bromide.

This points to the starting aromatic compound: Methyl 2-(benzyloxy)benzoate .

Disconnection 4: The Benzyl and Methyl Protecting Groups

Finally, we can disconnect the protecting groups. The methyl ester can be formed from the corresponding carboxylic acid, and the benzyl ether from the phenol.

This leads back to the fundamental starting material: Salicylic acid (2-hydroxybenzoic acid) .

The overall retrosynthetic pathway is summarized in the diagram below:

Caption: Retrosynthetic analysis of this compound.

Forward Synthesis Strategy

Based on the retrosynthetic analysis, a plausible forward synthesis can be designed. The following is a detailed, step-by-step methodology for the key transformations.

Step 1: Protection of Salicylic Acid

The synthesis begins with the protection of both the phenolic hydroxyl and carboxylic acid functionalities of salicylic acid.

Protocol 1: Benzylation and Esterification of Salicylic Acid

-

Esterification: Salicylic acid is first converted to methyl salicylate. This can be achieved by refluxing salicylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[5] The reaction is driven to completion by using an excess of methanol.

-

Benzylation: The resulting methyl salicylate is then benzylated. The phenolic hydroxyl group is deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). Benzyl bromide or benzyl chloride is then added to form the benzyl ether.[1][6]

| Parameter | Value | Reference |

| Starting Material | Salicylic Acid | Commercially Available |

| Reagents (Esterification) | Methanol, Sulfuric Acid (catalytic) | [5] |

| Reagents (Benzylation) | Potassium Carbonate, Benzyl Bromide, DMF | [1][6] |

| Product | Methyl 2-(benzyloxy)benzoate | - |

Step 2: Friedel-Crafts Acylation

The protected aromatic ring is then acylated to introduce the two-carbon side chain.

Protocol 2: Friedel-Crafts Acylation of Methyl 2-(benzyloxy)benzoate

-

The methyl 2-(benzyloxy)benzoate is dissolved in a suitable solvent, such as dichloromethane or carbon disulfide.

-

A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added.

-

Bromoacetyl bromide or chloroacetyl chloride is added dropwise at a low temperature (e.g., 0 °C) to control the reaction. The reaction is then allowed to warm to room temperature.

-

Aqueous workup is performed to quench the reaction and remove the catalyst.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-(benzyloxy)benzoate | From Step 1 |

| Reagents | Bromoacetyl bromide, Aluminum Chloride | Standard Organic Chemistry Protocol |

| Product | Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate | - |

Step 3: Amination

The α-bromoketone is then converted to the α-aminoketone.

Protocol 3: Synthesis of the α-Aminoketone

-

The methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate is dissolved in an appropriate solvent, such as tetrahydrofuran (THF) or acetonitrile.

-

An excess of tert-butylamine is added. The excess amine also acts as a base to neutralize the HBr formed during the reaction.

-

The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup involves removing the excess amine and solvent, followed by purification, often by crystallization of the hydrochloride salt.

| Parameter | Value | Reference |

| Starting Material | Methyl 5-(2-bromoacetyl)-2-(benzyloxy)benzoate | From Step 2 |

| Reagents | tert-Butylamine, THF | [3] |

| Product | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate | [4] |

Step 4: Reduction of the Ketone

The final step in the synthesis of the target molecule is the selective reduction of the ketone to a secondary alcohol.

Protocol 4: Reduction of the α-Aminoketone

-

The α-aminoketone is dissolved in a suitable solvent, typically methanol or ethanol.

-

A reducing agent, such as sodium borohydride (NaBH₄), is added in portions at a low temperature (0 °C) to control the reaction.[7] Lithium aluminum hydride (LiAlH₄) could also be used, but NaBH₄ is generally preferred for its milder nature and compatibility with ester functional groups under controlled conditions.

-

The reaction is stirred until the ketone is fully consumed.

-

A careful aqueous quench is performed, followed by extraction and purification to yield the final product.

| Parameter | Value | Reference |

| Starting Material | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate | From Step 3 |

| Reagents | Sodium Borohydride, Methanol | [7] |

| Product | This compound | - |

The overall forward synthesis is depicted in the following workflow diagram:

Caption: Forward synthesis workflow for this compound.

Conclusion

The retrosynthetic analysis of this compound reveals a logical and efficient synthetic pathway starting from the readily available salicylic acid. The key strategic steps involve the protection of the phenolic and carboxylic acid groups, followed by a Friedel-Crafts acylation to introduce the side chain precursor, amination, and a final selective reduction. This analysis provides a robust framework for the laboratory-scale synthesis or industrial production of this important intermediate in the synthesis of salbutamol and its analogs. The commercial availability of key intermediates further validates the feasibility of this synthetic route.

References

-

Esterification of Benzoic Acid to Methyl Benzoate. (n.d.). Retrieved from [Link]

-

Syntheses of R-salbutamol from a racemic mixture. (n.d.). University of Bristol. Retrieved from [Link]

- Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795–1798.

- This cit

-

PubChem. (n.d.). Salbutamol. National Center for Biotechnology Information. Retrieved from [Link]

- This cit

- Guha, S., Rajeshkumar, V., Kotha, S. S., & Sekar, G. (2015). The use of N-bromosuccinimide enables a metal-free one-pot strategy for the synthesis of pharmaceutically important α-amino ketones from readily available benzylic secondary alcohols and amines. Organic Letters, 17(2), 406–409.

- This cit

-

Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022). PubMed Central. Retrieved from [Link]

- This cit

- This cit

- This cit

- This cit

- This cit

-

NANJING WEDO PHARMATECH CO.,LTD. (n.d.). Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate hydrochloride. Retrieved from [Link]

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 4. Methyl2-(benzyloxy)-5-(2-(tert-butylamino)acetyl)benzoate hydrochloride - Impurity - NANJING WEDO PHARMATECH CO.,LTD. [wedo-chem.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols [organic-chemistry.org]

- 7. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

pharmacological profile of benzyl albuterol methyl ester

An In-depth Technical Guide to the Pharmacological Profile of Benzyl Albuterol Methyl Ester

Executive Summary

This compound, chemically known as Methyl 5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)benzoate, is a pivotal chemical entity primarily recognized as an advanced intermediate in the stereoselective synthesis of Albuterol (Salbutamol).[1] While not an active therapeutic agent itself, its pharmacological significance is predicated on its role as a potential prodrug, designed for metabolic conversion to the active principle, Albuterol. This guide delineates the complete pharmacological profile of this compound, presenting its chemical properties, its function in synthesis, its predicted pharmacokinetic and pharmacodynamic profile as a prodrug, and the requisite experimental protocols for its comprehensive evaluation. The central hypothesis is that the ester and benzyl moieties serve as protecting groups that, upon in vivo cleavage, release the potent and selective β2-adrenergic agonist, Albuterol.

Chemical Profile and Synthetic Utility

This compound is a racemic compound that serves as a critical precursor in the production of optically pure enantiomers of Albuterol. The (R)-isomer of Albuterol is known to be significantly more potent therapeutically for conditions like asthma than the (S)-isomer.[1] The structure of this compound facilitates the separation of these enantiomers at an intermediate stage, a crucial step for producing modern, more effective levalbuterol formulations.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 174607-70-6 | [2] |

| Molecular Formula | C₂₁H₂₇NO₄ | |

| Molecular Weight | 357.50 g/mol | |

| Chemical Name | Methyl 2-(benzyloxy)-5-(2-(tert-butylamino)-1-hydroxyethyl)benzoate | |

| Predicted Boiling Point | 506.8±50.0 °C | [2] |

| Predicted Density | 1.124±0.06 g/cm³ | [2] |

Role in Stereoselective Synthesis of (R)-Albuterol

The manufacturing process for enantiomerically pure (R)-Albuterol often involves the resolution of a racemic intermediate. This compound is ideal for this purpose. The process, derived from established patent literature, involves diastereomeric salt formation using a chiral acid, such as (L)-tartaric acid, allowing for the crystallization and separation of the desired diastereomer.[1] The isolated, enantiomerically pure ester is then converted to the final active pharmaceutical ingredient.

Experimental Protocol: Synthesis and Conversion of this compound to (R)-Albuterol

This protocol describes the key steps for the resolution of racemic this compound and its subsequent conversion to (R)-Albuterol.

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound and a molar excess of (L)-tartaric acid in a suitable solvent (e.g., ethanol).[1]

-

Allow the solution to cool, promoting the crystallization of the (R)-ester-(L)-tartrate salt.

-

Separate the crystallized salt from the solution via filtration.

-

Liberate the (R)-enantiomer of the ester from the salt by treatment with a base.

-

-

Reduction to (R)-4-Benzyl Albuterol:

-

Suspend the purified (R)-ester (0.1 mole) in dry tetrahydrofuran (THF) and cool to 0-5°C.[1]

-

Slowly add a reducing agent, such as Lithium Aluminium Hydride (LAH) (0.33 mole), to the suspension.

-

Stir the reaction mixture for approximately 3 hours to ensure complete reduction of the methyl ester group to a primary alcohol.[1]

-

Quench the reaction carefully with an aqueous sodium sulphate solution and filter the precipitate to obtain a clear filtrate containing (R)-4-Benzyl Albuterol.

-

-

Debenzylation to (R)-Albuterol:

-

Suspend the (R)-4-Benzyl Albuterol (0.12 mole) in ethanol.

-

Add a catalyst, such as 5% palladium on carbon (Pd/C).[1][3]

-

Conduct catalytic hydrogenation using a Parr Hydrogenator at approximately 30 psi for 2 hours to cleave the benzyl ether protecting group.[1][3]

-

Filter off the catalyst to yield a solution of (R)-Albuterol. The final product can be isolated as a salt (e.g., sulphate) by adding the corresponding acid.[1][3]

-

Pharmacological Mechanism of Action: A Prodrug Perspective

As a prodrug, this compound is pharmacologically inert. Its activity is entirely dependent on its metabolic conversion to Albuterol.

In Vivo Bioactivation

The core of its mechanism is a two-step metabolic cleavage:

-

Ester Hydrolysis: The methyl ester group is highly susceptible to hydrolysis by ubiquitous esterase enzymes in the plasma and tissues (e.g., liver), yielding a carboxylic acid intermediate.

-

De-benzylation: The benzyl ether bond is cleaved through oxidative metabolism, likely mediated by cytochrome P450 (CYP450) enzymes in the liver, to release the active Albuterol molecule.

This bioactivation cascade transforms the lipophilic prodrug into the more hydrophilic and pharmacologically active agent at the target site or systemically.

Mechanism of Active Metabolite: Albuterol

Once formed, Albuterol acts as a selective β2-adrenergic receptor agonist.[4][5] Its primary therapeutic action is mediated by the stimulation of β2-receptors on airway smooth muscle cells.[4][6]

-

Receptor Binding: Albuterol binds to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR).

-

Signal Transduction: This binding activates the associated stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.

-

Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Downstream Effects: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.[4] This cascade results in potent bronchodilation.

-

Anti-inflammatory Properties: Albuterol also acts on β2-receptors present on inflammatory cells like mast cells, inhibiting the release of bronchoconstrictor mediators (e.g., histamine, leukotrienes).[4]

Predicted Pharmacokinetic (PK) Profile

No direct PK data for this compound is available. The following profile is predicted based on its chemical structure as a prodrug and the known properties of Albuterol.

-

Absorption: The increased lipophilicity due to the benzyl and methyl ester groups would likely enhance its oral absorption and membrane permeability compared to the more polar Albuterol molecule.

-

Distribution: A higher volume of distribution (Vd) than Albuterol (Vd ≈ 156 L) is anticipated due to increased partitioning into lipid tissues.[7]

-

Metabolism: This is the rate-limiting step for activity. Metabolism will occur primarily in the liver (CYP450-mediated debenzylation) and plasma/tissues (esterase-mediated hydrolysis). The rate of conversion will dictate the onset and duration of action.

-

Elimination: The active metabolite, Albuterol, is eliminated with a half-life of approximately 4-6 hours, primarily via renal excretion of the parent drug and its sulfate conjugate.[6][7][8] The byproducts, benzoic acid and methanol, would be eliminated through their respective known metabolic pathways.

Table 2: Comparative Pharmacokinetic Parameters

| Parameter | Albuterol (Inhaled) | Albuterol (Oral) | This compound (Predicted Oral) |

| Bioavailability | ~10-20% Systemic | High | Potentially Very High (>80%) |

| Tₘₐₓ (Time to Peak) | 5-20 minutes[9] | ~2 hours[8] | > 2 hours (dependent on metabolism rate) |

| Half-life (t½) | ~4-6 hours[7] | ~5-6 hours[7] | Variable; reflects formation/elimination of Albuterol |

| Metabolism | Hepatic (sulfation) | Significant first-pass | Extensive (esterases, CYPs) to form Albuterol |

| Primary Excretion | Renal[7] | Renal[8] | Renal (as Albuterol and its metabolites) |

Predicted Pharmacodynamic (PD) Profile

The pharmacodynamic effects observed following administration of this compound would be those of Albuterol, potentially with a modified time course.

-

Onset of Action: Likely delayed compared to inhaled Albuterol due to the requirement for systemic absorption and metabolic activation.

-

Duration of Action: May be prolonged if the prodrug provides a slow, sustained release of the active Albuterol, creating a depot-like effect.

-

Therapeutic Effects: The primary effect will be bronchodilation, leading to an increase in Forced Expiratory Volume in 1 second (FEV₁).

-

Side Effects: The side effect profile is expected to mirror that of systemic Albuterol, including tachycardia, palpitations, tremor, and potential for insomnia, as the active metabolite can also stimulate β1-receptors in the heart.[10]

Essential Experimental Validation Protocols

To validate the pharmacological profile of this compound as a prodrug, a series of structured in vitro and in vivo experiments are necessary.

Protocol 1: In Vitro Metabolic Stability and Bioactivation Assay

Objective: To confirm that this compound is metabolized to Albuterol in a biologically relevant system and to determine the rate of this conversion.

-

System Preparation: Prepare incubations using human liver microsomes (for CYP450 activity) and human plasma (for esterase activity).

-

Incubation: Add this compound (e.g., 1 µM final concentration) to the prepared systems fortified with necessary cofactors (e.g., NADPH for microsomes).

-

Time-Course Sampling: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Quantification: Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method to measure the disappearance of the parent compound (this compound) and the appearance of the metabolite (Albuterol).

-

Data Analysis: Calculate the metabolic half-life (t½) and the rate of Albuterol formation. This provides direct evidence of bioactivation.

Protocol 2: In Vivo Pharmacokinetic and Bioavailability Study (Rodent Model)

Objective: To characterize the full PK profile of this compound and its conversion to Albuterol in vivo.

-

Animal Dosing: Administer a single dose of this compound to a cohort of rats via oral gavage (PO) and another cohort via intravenous (IV) injection. A third cohort should receive Albuterol directly for comparison.

-

Serial Blood Sampling: Collect serial blood samples via a cannulated vessel at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Process blood samples to extract plasma.

-

Bioanalysis: Quantify the plasma concentrations of both this compound and Albuterol using LC-MS.

-

PK Parameter Calculation: Use non-compartmental analysis to determine key PK parameters including Cₘₐₓ, Tₘₐₓ, AUC, t½, clearance (CL), and volume of distribution (Vd). The oral bioavailability (F%) of Albuterol from the prodrug can be calculated by comparing the dose-normalized AUC from the PO group to the IV group.

Therapeutic Potential and Future Directions

The primary therapeutic rationale for developing this compound as a prodrug would be to create an oral formulation of Albuterol with improved pharmacokinetic properties.

Potential Advantages:

-

Improved Oral Bioavailability: By masking the polar hydroxyl groups of Albuterol, the prodrug could bypass significant first-pass metabolism, leading to higher and more consistent systemic exposure.

-

Sustained Release Profile: The rate of metabolic conversion could be engineered to provide a slower, more sustained release of Albuterol, potentially allowing for less frequent dosing (e.g., once or twice daily) compared to standard immediate-release oral tablets.

-

Enhanced Patient Compliance: A simplified dosing regimen could improve patient adherence to therapy for chronic respiratory conditions.

Future Research: Comprehensive preclinical development would be required to advance this compound. This includes full ADME (Absorption, Distribution, Metabolism, Excretion) profiling, safety pharmacology studies to assess effects on cardiovascular and central nervous systems, and toxicology studies to ensure the safety of both the prodrug and its metabolites. Should these studies prove successful, the compound could proceed to clinical trials to establish its efficacy and safety in humans.

References

- Cipla Limited, & Kankan, R. (2006). Process for preparing isomers of salbutamol. U.S. Patent No. 6,995,286 B2.

-

U.S. Department of Health and Human Services. (n.d.). Albuterol. CHEMM. Retrieved from [Link]

-

SimpleNursing. (2020). Pharmacology - Albuterol - Beta 2 Agonists. Retrieved from [Link]

-

Patel, M., & Tashfeen, M. (2024). Albuterol. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Salbutamol. PubChem. Retrieved from [Link]

-

Study.com. (n.d.). Albuterol: Pharmacokinetics & Mechanism of Action. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

Drugs.com. (2025). Albuterol: Package Insert / Prescribing Information. Retrieved from [Link]

-

Cipla Limited. (2006). Reissued Patent: Process for preparing isomers of salbutamol. Retrieved from [Link]

-

Handley, D., & Morley, J. (1999). Contrasting properties of albuterol stereoisomers. Journal of Allergy and Clinical Immunology, 104(2 Pt 2), S65-S69. Retrieved from [Link]

-

Hirst, P. H., et al. (2004). The study of in vitro-in vivo correlation: pharmacokinetics and pharmacodynamics of albuterol dry powder inhalers. Journal of Pharmaceutical Sciences, 93(2), 457-466. Retrieved from [Link]

Sources

- 1. US6995286B2 - Process for preparing isomers of salbutamol - Google Patents [patents.google.com]

- 2. This compound | 174607-70-6 [chemicalbook.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Albuterol - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 5. Salbutamol | C13H21NO3 | CID 2083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Albuterol: Pharmacokinetics & Mechanism of Action - Lesson | Study.com [study.com]

- 7. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. The study of in vitro-in vivo correlation: pharmacokinetics and pharmacodynamics of albuterol dry powder inhalers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide on Benzyl Albuterol Methyl Ester as a Salbutamol Precursor

This guide provides a comprehensive technical overview of the synthesis and utilization of benzyl albuterol methyl ester as a key precursor in the manufacturing of Salbutamol (Albuterol). It is intended for an audience of researchers, scientists, and professionals in the field of drug development and pharmaceutical chemistry. The document delves into the strategic importance of this precursor, detailed synthetic pathways, and the critical process of converting it to the final active pharmaceutical ingredient (API).

Introduction: The Strategic Importance of Salbutamol and its Synthesis

Salbutamol, marketed as Albuterol in the United States, is a cornerstone in the management of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). As a short-acting β2-adrenergic receptor agonist, it provides rapid bronchodilation, alleviating the symptoms of bronchospasm. The commercial synthesis of Salbutamol has evolved to optimize yield, purity, and stereoselectivity, as the (R)-enantiomer (Levalbuterol) is responsible for the therapeutic effects, while the (S)-enantiomer is associated with some adverse effects.

Modern synthetic routes often employ precursors that allow for efficient introduction of the key functional groups and facilitate chiral resolution. Benzyl albuterol and its ester derivatives have emerged as pivotal intermediates in this context.[1] This guide focuses on the role and transformation of one such key precursor, this compound.

This compound: A Versatile Precursor

This compound, chemically known as methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate, serves as a crucial intermediate in several patented synthetic routes to Salbutamol.[2][3] The benzyl and methyl ester groups act as protecting groups for the phenolic hydroxyl and carboxylic acid functionalities, respectively. This protection strategy is essential to prevent unwanted side reactions during the synthesis and allows for a more controlled and efficient manufacturing process.

The primary advantages of using this precursor include:

-

Facilitation of Chiral Resolution: The precursor can be efficiently resolved into its enantiomers, allowing for the stereoselective synthesis of (R)-Salbutamol.[2][3]

-

Improved Solubility and Handling: The protected form often exhibits more favorable physical properties for processing and purification compared to the unprotected intermediates.

-

High-Yield Conversion: The subsequent deprotection steps to yield Salbutamol are typically high-yielding and clean reactions.

The overall synthetic strategy involving this compound can be visualized as a multi-step process, starting from commercially available materials, leading to the precursor, followed by its conversion to the final API.

Synthetic Pathway and Experimental Protocols

The synthesis of Salbutamol via this compound can be broadly divided into two key stages:

-

Synthesis of the Precursor: Preparation of racemic or enantiomerically enriched this compound.

-

Conversion to Salbutamol: Transformation of the precursor to the final Salbutamol product.

Synthesis of 4-Benzyl Albuterol from the Methyl Ester Precursor

A common pathway involves the reduction of the methyl ester group of methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate to the corresponding alcohol, 4-benzyl albuterol.[3][4]

Reaction Scheme:

Figure 1: Reduction of the methyl ester precursor to 4-benzyl albuterol.

Experimental Protocol: Reduction of R(-)-ester to R(-)-4-benzyl Albuterol [4][5]

-

Reaction Setup: Suspend R(-)-methyl-5-[2-[(1,1-dimethylethyl)amino]-1-hydroxyethyl]-2-(phenylmethoxy)-benzoate (35.8 g, 0.1 mole) in dry tetrahydrofuran (250 ml) in a suitable reaction vessel equipped with a stirrer and under an inert atmosphere. Cool the suspension to 0-5°C using an ice bath.

-

Addition of Reducing Agent: Slowly introduce Lithium aluminium hydride (4 g, 0.33 mole) to the cooled suspension.

-

Reaction Monitoring: Stir the reaction mixture for 3 hours at 0-5°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Carefully add a 15% aqueous solution of sodium sulphate (20 ml) to quench the excess LiAlH4.

-

Isolation: Filter off the resulting precipitate. Concentrate the clear filtrate under reduced pressure. The residue can be taken up in ethyl acetate for further purification if necessary.

Table 1: Summary of Reaction Parameters for the Reduction Step

| Parameter | Value |

| Starting Material | R(-)-ester precursor |